molecular formula C16H17FN4O5S B2601710 Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034579-63-8

Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2601710
CAS RN: 2034579-63-8
M. Wt: 396.39
InChI Key: HCCGENNRPGAIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have wide applications in medicinal chemistry . Pyrimidines are part of many bioactive molecules, including several drugs .


Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine ring attached to a pyrrolidine ring via an ether linkage, and a phenyl ring attached via a carbamate linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .

Scientific Research Applications

Drug Discovery and Development

This compound is a versatile material used in scientific research, particularly in drug discovery and development. The pyrrolidine ring in its structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Biology Studies

The unique structure of this compound allows it to be used in molecular biology studies. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date .

Chemical Synthesis

This compound is also used in chemical synthesis. The pyrrolidine ring in its structure can be efficiently explored due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Enzyme Inhibitors

Boric acid compounds, such as this one, are often used as enzyme inhibitors in drug application research . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Specific Ligand Drugs

This compound can be used as a specific ligand drug . Boric acid compounds are often used as specific ligand drugs, which can be used in the treatment of tumors and microbial infections .

Anticancer Drugs

This compound has potential applications in the design of anticancer drugs . Enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell .

properties

IUPAC Name

methyl N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O5S/c1-25-16(22)20-12-2-4-14(5-3-12)27(23,24)21-7-6-13(10-21)26-15-18-8-11(17)9-19-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCGENNRPGAIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

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